molecular formula C11H15F2N B13211732 (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine

(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine

Cat. No.: B13211732
M. Wt: 199.24 g/mol
InChI Key: ROHFXYWHSAYEPJ-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine is a chemical compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a butan-2-yl group and a 3,4-difluorophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine typically involves the reaction of butan-2-ylamine with 3,4-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s interaction with molecular targets, making it distinct from its isomers.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[(3,4-difluorophenyl)methyl]butan-2-amine

InChI

InChI=1S/C11H15F2N/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3

InChI Key

ROHFXYWHSAYEPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)F)F

Origin of Product

United States

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